molecular formula C10H12ClFN2O B1469345 1-(2-Fluorophenyl)piperazin-2-one hydrochloride CAS No. 1284243-35-1

1-(2-Fluorophenyl)piperazin-2-one hydrochloride

Cat. No. B1469345
CAS RN: 1284243-35-1
M. Wt: 230.66 g/mol
InChI Key: YRUHAPPNPGEPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)piperazin-2-one Hydrochloride can be used in the preparation of substituted triazoles as allosteric modulators of mGluR5 receptor useful in the treatment of neurological and psychiatric disorders .


Synthesis Analysis

A mixture of 3-chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid potassium salt, 1-(4-fluorophenyl)-2-piperazinone hydrochloride, DIPEA, and HATU in DMF was stirred at room temperature for one hour .


Molecular Structure Analysis

The molecular formula of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride is C10H12ClFN2O . The average mass is 230.667 Da and the monoisotopic mass is 230.062225 Da .


Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .


Physical And Chemical Properties Analysis

The molecular weight of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride is 230.67 . The InChI code is 1S/C10H11FN2O.ClH/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H .

Scientific Research Applications

Pharmaceutical Testing

1-(2-Fluorophenyl)piperazin-2-one hydrochloride: is utilized as a high-quality reference standard in pharmaceutical testing . This compound’s role is crucial in ensuring the accuracy and reliability of pharmacological research, particularly in the development of new medications.

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in the synthesis of various pharmaceutical agents. Its structural properties allow for the creation of compounds with potential therapeutic effects, aiding in the discovery of novel treatments .

Neuroscience Research

Neuroscience research benefits from 1-(2-Fluorophenyl)piperazin-2-one hydrochloride due to its application in the development of allosteric modulators of the mGluR5 receptor . These modulators are significant in studying neurological pathways and can be pivotal in treating psychiatric disorders.

Drug Development

This chemical serves as a foundational substance in drug development, particularly in the preparation of piperazinyl antiviral agents . Its versatility in drug synthesis makes it a valuable asset in the ongoing battle against viral diseases.

Pharmacology

In pharmacology, 1-(2-Fluorophenyl)piperazin-2-one hydrochloride is used to prepare substituted triazoles . These triazoles are studied for their potential as allosteric modulators, which could play a role in managing neurological and psychiatric conditions.

Mechanism of Action

Piperazine is a GABA receptor agonist. Piperzine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

The compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

1-(2-Fluorophenyl)piperazin-2-one Hydrochloride can be used in the preparation of substituted triazoles as allosteric modulators of mGluR5 receptor useful in the treatment of neurological and psychiatric disorders .

properties

IUPAC Name

1-(2-fluorophenyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O.ClH/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUHAPPNPGEPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)piperazin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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